molecular formula C13H13NO B087394 2-Oxo-3-phenylcyclohexane-1-carbonitrile CAS No. 13658-18-9

2-Oxo-3-phenylcyclohexane-1-carbonitrile

Cat. No. B087394
CAS RN: 13658-18-9
M. Wt: 199.25 g/mol
InChI Key: IKVQMASZSHOPRA-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylcyclohexane-1-carbonitrile is a chemical compound that belongs to the class of cyclohexane derivatives. It has gained significant importance in the field of scientific research due to its potential applications in the synthesis of various organic compounds. The compound is also known by its other names, such as 2-Oxo-3-phenylcyclohexanecarbonitrile, 3-Phenylcyclohexanecarbonitrile-2-one, and 3-Phenylcyclohexanecarbonitrile-2-one.

Mechanism Of Action

The mechanism of action of 2-Oxo-3-phenylcyclohexane-1-carbonitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including the Michael addition reaction and the Knoevenagel condensation reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Oxo-3-phenylcyclohexane-1-carbonitrile. However, it has been reported to exhibit moderate cytotoxic activity against cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Oxo-3-phenylcyclohexane-1-carbonitrile in lab experiments include its high purity, low cost, and ease of synthesis. However, its limitations include its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of 2-Oxo-3-phenylcyclohexane-1-carbonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. Investigation of the potential applications of the compound in the field of medicinal chemistry.
3. Development of new synthetic methods for the compound.
4. Exploration of the potential use of the compound as a building block in the synthesis of novel materials.
5. Studies on the potential toxicity of the compound and its effects on the environment.
In conclusion, 2-Oxo-3-phenylcyclohexane-1-carbonitrile is a chemical compound that has gained significant importance in the field of scientific research. Its potential applications in the synthesis of various organic compounds make it a valuable building block for pharmaceuticals, agrochemicals, and materials science. Further studies on the compound's mechanism of action and potential applications are needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of 2-Oxo-3-phenylcyclohexane-1-carbonitrile can be achieved through several methods. One of the most commonly used methods is the reaction of 3-phenylcyclohexanone with potassium cyanide in the presence of a catalytic amount of sodium ethoxide. The reaction takes place in ethanol at a temperature of 60-70°C and yields the desired product in high purity.

Scientific Research Applications

2-Oxo-3-phenylcyclohexane-1-carbonitrile has extensive applications in the field of scientific research. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has also been studied for its potential applications in the field of medicinal chemistry.

properties

CAS RN

13658-18-9

Product Name

2-Oxo-3-phenylcyclohexane-1-carbonitrile

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-oxo-3-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C13H13NO/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-8H2

InChI Key

IKVQMASZSHOPRA-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N

Canonical SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N

Other CAS RN

13658-18-9

synonyms

2-oxo-3-phenyl-cyclohexane-1-carbonitrile

Origin of Product

United States

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